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Compound of Interest

Compound Name: 3-Fluoro-evodiamine glucose

Cat. No.: B12363948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and

characterization of 3-Fluoro-evodiamine glucose, a novel derivative of the natural product

evodiamine. Evodiamine, an alkaloid isolated from Evodia rutaecarpa, has garnered significant

interest for its wide range of pharmacological activities, including potent antitumor effects. The

introduction of a fluorine atom at the C-3 position of the evodiamine core is anticipated to

enhance its metabolic stability and cell permeability, potentially leading to improved therapeutic

efficacy. Furthermore, conjugation with a glucose moiety is a promising strategy to increase

water solubility and facilitate targeted delivery to cancer cells, which often overexpress glucose

transporters (GLUTs).

This document outlines a plausible synthetic pathway, detailed experimental protocols, and

expected characterization data for 3-Fluoro-evodiamine glucose. Additionally, it explores the

potential mechanism of action through the PI3K/AKT signaling pathway, a critical regulator of

cell growth and survival that is frequently dysregulated in cancer.

I. Synthesis of 3-Fluoro-evodiamine Glucose
The proposed synthesis of 3-Fluoro-evodiamine glucose is a multi-step process that begins

with the commercially available natural product, evodiamine. The key transformations involve

the protection of the N-13 position, regioselective bromination at the C-3 position, nucleophilic

fluorination, and finally, glycosylation with a protected glucose derivative, followed by

deprotection.
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Experimental Protocols
Step 1: Synthesis of N-Boc-evodiamine (2)

To a solution of evodiamine (1) (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF) (30 mL), di-tert-

butyldicarbonate (Boc₂O) (1.08 g, 4.95 mmol) and 4-dimethylaminopyridine (DMAP) (40 mg,

0.33 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. The

solvent is then removed under reduced pressure, and the crude product is purified by flash

column chromatography (petroleum ether/ethyl acetate) to yield N-Boc-evodiamine (2) as a

white solid.

Step 2: Synthesis of 3-Bromo-N-Boc-evodiamine (3)

N-Boc-evodiamine (2) (1.30 g, 3.22 mmol) is dissolved in dry dichloromethane (DCM) (25 mL)

under an argon atmosphere. N-bromosuccinimide (NBS) (0.63 g, 3.54 mmol) is added, and the

mixture is stirred at room temperature for 2 hours. The reaction is quenched with saturated

sodium thiosulfate solution, and the organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The residue is purified by column

chromatography (petroleum ether/ethyl acetate) to afford 3-Bromo-N-Boc-evodiamine (3).

Step 3: Synthesis of 3-Bromo-evodiamine (4)

3-Bromo-N-Boc-evodiamine (3) (1.32 g, 2.74 mmol) is dissolved in THF (15 mL) and cooled in

an ice bath. Sodium methoxide (30 wt% in methanol) (840 µL, 15.07 mmol) is added dropwise,

and the reaction is stirred for 1 hour at room temperature. The reaction is then quenched with

water, and the product is extracted with ethyl acetate. The combined organic layers are washed

with brine, dried, and concentrated to give 3-Bromo-evodiamine (4), which can be used in the

next step without further purification.

Step 4: Synthesis of 3-Fluoro-evodiamine (5)

Note: This is a proposed method based on established procedures for nucleophilic fluorination

of aryl bromides.

In a dry reaction vessel under an inert atmosphere, 3-Bromo-evodiamine (4) (1.0 g, 2.62

mmol), cesium fluoride (CsF) (1.2 g, 7.86 mmol), and a palladium catalyst such as Pd(dba)₂

(0.15 g, 0.26 mmol) with a suitable phosphine ligand (e.g., SPhos) are suspended in a dry,
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aprotic solvent like dioxane or toluene. The mixture is heated to 100-120 °C and stirred for 12-

24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The

crude product is purified by column chromatography (DCM/methanol) to yield 3-Fluoro-

evodiamine (5).

Step 5: Synthesis of 3-Fluoro-evodiamine glucose (7)

Note: This is a proposed method based on the Koenigs-Knorr glycosylation.

To a solution of 3-Fluoro-evodiamine (5) (0.5 g, 1.55 mmol) in dry DCM (20 mL) are added

silver carbonate (Ag₂CO₃) (0.85 g, 3.1 mmol) and activated molecular sieves. The mixture is

stirred at room temperature for 30 minutes. A solution of acetobromoglucose (6) (0.96 g, 2.33

mmol) in dry DCM (10 mL) is then added dropwise. The reaction is stirred in the dark at room

temperature for 24-48 hours. The mixture is filtered through Celite, and the filtrate is washed

with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is

purified by column chromatography to yield the protected 3-Fluoro-evodiamine glucose
conjugate.

This intermediate is then dissolved in methanol, and a catalytic amount of sodium methoxide is

added to effect deacetylation. After stirring at room temperature for 4-6 hours, the reaction is

neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, 3-
Fluoro-evodiamine glucose (7), is purified by recrystallization or column chromatography.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-Fluoro-evodiamine glucose.

II. Characterization
The structural elucidation of the synthesized 3-Fluoro-evodiamine glucose would be

accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). High-Performance Liquid Chromatography

(HPLC) would be employed to determine the purity of the final compound.
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Disclaimer: The following characterization data is predicted based on the known spectral data

of evodiamine, glucose, and general principles of spectroscopy. Experimental verification is

required.

Predicted Quantitative Data
Table 1: Predicted NMR Spectroscopic Data for 3-Fluoro-evodiamine glucose (in DMSO-d₆)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)

Evodiamine Core

H-1 ~7.5 ~120 -

H-2 ~7.1 ~118 -

H-4 ~7.0 ~111 -

H-9 ~8.0 ~140 -

H-10 ~7.2 ~122 -

H-11 ~7.4 ~125 -

H-12 ~7.8 ~128 -

N-CH₃ ~3.8 ~35 -

Glucose Moiety

H-1' (anomeric) ~4.5-5.0 ~100-105 -

H-2' - H-6' ~3.0-4.0 ~60-80 -

Fluorine

C-3-F - - ~ -110 to -130

Table 2: Predicted Mass Spectrometry Data for 3-Fluoro-evodiamine glucose

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12363948?utm_src=pdf-body
https://www.benchchem.com/product/b12363948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Ionization Mode Expected [M+H]⁺ (m/z)

High-Resolution Mass

Spectrometry (HRMS)
Electrospray Ionization (ESI) ~484.19

III. Biological Activity and Signaling Pathway
Evodiamine and its derivatives have been reported to exert their anticancer effects through the

modulation of various signaling pathways, with the PI3K/AKT pathway being a prominent

target. This pathway is a key regulator of cell proliferation, survival, and apoptosis, and its

aberrant activation is a hallmark of many cancers.

The proposed 3-Fluoro-evodiamine glucose is hypothesized to inhibit the PI3K/AKT signaling

cascade. Upon entering the cancer cell, potentially facilitated by glucose transporters, the

compound may directly or indirectly inhibit the phosphorylation and activation of key

components of this pathway, such as PI3K, AKT, and mTOR. This inhibition would lead to the

downstream suppression of pro-survival signals and the activation of apoptotic machinery,

ultimately resulting in cancer cell death.

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 ->

PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Phosphorylation"]; AKT -> mTORC1

[label="Activation"]; mTORC1 -> Proliferation; AKT -> Survival; AKT -> Apoptosis

[label="Inhibition", color="#EA4335"]; AKT -> Transcription_Factors [label="Activation"];

Transcription_Factors -> Proliferation; Transcription_Factors -> Survival;

Evodiamine_Derivative -> PI3K [label="Inhibition", color="#EA4335", style=dashed];

Evodiamine_Derivative -> AKT [label="Inhibition", color="#EA4335", style=dashed]; }

Caption: Proposed mechanism of action via the PI3K/AKT signaling pathway.

IV. Conclusion
The synthesis of 3-Fluoro-evodiamine glucose represents a rational approach to improve the

pharmacological properties of the natural product evodiamine for anticancer applications. The

proposed synthetic route is based on established chemical transformations and provides a

clear roadmap for its preparation. The predicted characterization data will serve as a valuable
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reference for its structural confirmation. Further investigation into its biological activity and

mechanism of action, particularly its effects on the PI3K/AKT signaling pathway, is warranted to

fully assess its therapeutic potential. This technical guide provides a solid foundation for

researchers and drug development professionals to embark on the synthesis and evaluation of

this promising new compound.

To cite this document: BenchChem. [Synthesis and Characterization of 3-Fluoro-evodiamine
Glucose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363948#synthesis-and-characterization-of-3-
fluoro-evodiamine-glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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